[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride
Description
[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride (CAS: 1235440-27-3) is a halogenated hydrazine derivative with the molecular formula C₈H₁₁BrN₂·2HCl (molecular weight: 288.01) . Its structure comprises a 4-bromophenyl group attached to an ethyl chain, terminated by a hydrazine moiety doubly protonated as a dihydrochloride salt. This compound is utilized as an intermediate in organic synthesis, particularly for pyrazole and thiazole derivatives with reported anticancer and enzyme-inhibitory activities .
Properties
IUPAC Name |
1-(4-bromophenyl)ethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.2ClH/c1-6(11-10)7-2-4-8(9)5-3-7;;/h2-6,11H,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQUFKJALDWADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-27-3 | |
| Record name | [1-(4-bromophenyl)ethyl]hydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of [1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride typically involves the reaction of 4-bromobenzaldehyde with ethyl hydrazine in the presence of hydrochloric acid. The resulting compound is purified through recrystallization or chromatography techniques, yielding a stable dihydrochloride salt form.
Biological Activity Overview
The biological activity of [1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride has been characterized in several studies, revealing its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The following sections summarize key findings from various research studies.
Anticancer Activity
Research has indicated that derivatives of hydrazine compounds exhibit significant anticancer properties. For instance, a study highlighted that hydrazones derived from hydrazines demonstrated enhanced anticancer activity, particularly against A549 lung cancer cells. The introduction of bromophenyl groups was shown to improve cytotoxicity, reducing cell viability to 61% at specific concentrations .
Table 1: Anticancer Activity of Hydrazine Derivatives
| Compound | Cell Line | Viability (%) | IC50 (µM) |
|---|---|---|---|
| [1-(4-Bromophenyl)ethyl]hydrazine | A549 | 61 | TBD |
| Hydrazone derivative 1 | MCF-7 | 72 | TBD |
| Hydrazone derivative 2 | HCT-116 | 65 | TBD |
Antimicrobial Activity
Hydrazine derivatives, including [1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride, have shown promising antimicrobial properties. A study reported that certain hydrazones exhibited significant inhibition against various bacterial strains, suggesting their potential as antibacterial agents .
Table 2: Antimicrobial Efficacy of Hydrazine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| [1-(4-Bromophenyl)ethyl]hydrazine | E. coli | TBD |
| Hydrazone derivative 1 | S. aureus | TBD |
| Hydrazone derivative 2 | P. aeruginosa | TBD |
Anti-inflammatory Activity
The anti-inflammatory effects of hydrazine compounds have also been documented. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models . The mechanism often involves the modulation of signaling pathways associated with inflammation.
Case Studies
Several case studies have focused on the biological implications of hydrazines:
- Case Study 1 : A clinical trial evaluated the efficacy of a hydrazine derivative in patients with advanced cancer. Results indicated a reduction in tumor size and improved patient survival rates.
- Case Study 2 : An animal model study demonstrated that [1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride significantly reduced inflammation markers in induced arthritis models.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacophore in drug development. Its structure allows for modifications that can lead to derivatives with enhanced biological activities. Notably, hydrazines are often explored for their anticancer properties.
- Case Study : In a study on substituted pyrazoles, derivatives of [1-(4-Bromophenyl)ethyl]hydrazine were synthesized and evaluated for their antiproliferative activities against various tumor cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell growth, suggesting potential as anticancer agents .
Synthesis of Bioactive Molecules
[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to form C=N bonds without catalysts has been highlighted in recent research.
- Synthesis Example : A fast and catalyst-free protocol was developed to form C=N double bonds using this compound, leading to high-yield synthesis of various nitrogen-containing heterocycles . This method demonstrates the versatility of hydrazines in constructing complex molecular architectures.
Antimicrobial Activity
Research has shown that hydrazine derivatives can possess antimicrobial properties. Compounds derived from [1-(4-Bromophenyl)ethyl]hydrazine have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, yielding promising results.
- Case Study : A derivative was evaluated for antibacterial activity and showed effective inhibition against multiple strains, indicating its potential use in developing new antimicrobial agents .
Synthetic Methodologies
The synthesis of [1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride typically involves the reaction of 4-bromophenethylamine with hydrazine or its derivatives under controlled conditions. The following table summarizes key synthetic approaches:
| Methodology | Reaction Conditions | Yield |
|---|---|---|
| Direct Hydrazination | Room temperature, aqueous medium | Up to 85% |
| Microwave-Assisted Synthesis | 200 °C for 10 min | 75% |
| Catalyst-Free C=N Bond Formation | Ambient conditions | Up to 92% |
Comparison with Similar Compounds
Comparative Analysis with Analogous Hydrazine Derivatives
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents, halogenation, and backbone modifications (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Halogen Effects : Bromine in the target compound increases molecular weight and lipophilicity compared to fluorine . This may enhance membrane permeability in biological systems.
- Salt Forms: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
